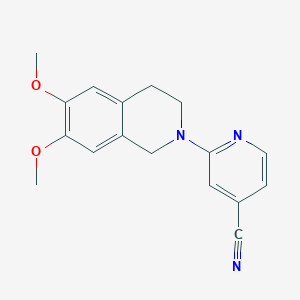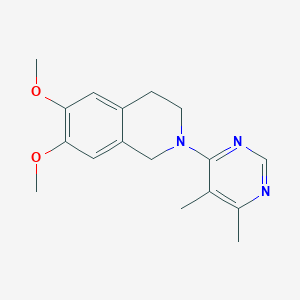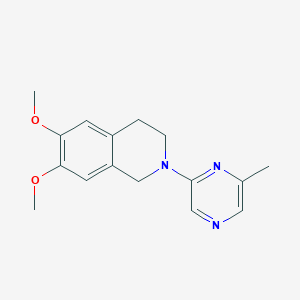![molecular formula C11H9ClN2O B12237527 3-Chloro-5-[(pyridin-2-yl)methoxy]pyridine](/img/structure/B12237527.png)
3-Chloro-5-[(pyridin-2-yl)methoxy]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-[(pyridin-2-yl)methoxy]pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a chloro group and a methoxy group linked to another pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-[(pyridin-2-yl)methoxy]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloropyridine and 2-pyridinemethanol.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Procedure: The 3-chloropyridine is reacted with 2-pyridinemethanol in the presence of the base, leading to the formation of this compound through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-[(pyridin-2-yl)methoxy]pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom, forming a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as ammonia (NH3) or thiourea (NH2CSNH2) in the presence of a base.
Major Products
Oxidation: Formation of pyridine-2-carboxylic acid derivatives.
Reduction: Formation of 5-[(pyridin-2-yl)methoxy]pyridine.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
3-Chloro-5-[(pyridin-2-yl)methoxy]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and catalysts.
Mechanism of Action
The mechanism of action of 3-Chloro-5-[(pyridin-2-yl)methoxy]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary but often include interactions with nucleophilic sites on proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
3-Chloropyridine: A simpler analog with only a chloro group on the pyridine ring.
2-Pyridinemethanol: A precursor in the synthesis of 3-Chloro-5-[(pyridin-2-yl)methoxy]pyridine.
5-Methoxy-2-[(pyridin-2-yl)methoxy]pyridine: A similar compound with a methoxy group instead of a chloro group.
Uniqueness
This compound is unique due to the presence of both a chloro and a methoxy group, which allows for diverse chemical reactivity and potential applications. Its dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields.
Properties
Molecular Formula |
C11H9ClN2O |
|---|---|
Molecular Weight |
220.65 g/mol |
IUPAC Name |
3-chloro-5-(pyridin-2-ylmethoxy)pyridine |
InChI |
InChI=1S/C11H9ClN2O/c12-9-5-11(7-13-6-9)15-8-10-3-1-2-4-14-10/h1-7H,8H2 |
InChI Key |
NWOCFBZSVCRQKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)COC2=CC(=CN=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-{5-cyclopentanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-ethyl-9H-purine](/img/structure/B12237447.png)
![[2-(5-Fluoro-6-phenylpyrimidin-4-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol](/img/structure/B12237449.png)
![N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-phenylmethanamine;hydrochloride](/img/structure/B12237454.png)
![3-{[1-(3-Bromobenzoyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine](/img/structure/B12237456.png)

![3-(4-methanesulfonylphenyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]propanamide](/img/structure/B12237463.png)
![4-({1-[1-(2-Methoxyphenyl)cyclopropanecarbonyl]azetidin-3-yl}oxy)pyridine](/img/structure/B12237466.png)

![4-[1-(5-Bromo-4-methoxypyrimidin-2-yl)piperidine-3-carbonyl]thiomorpholine](/img/structure/B12237470.png)
![2-[3a-(Hydroxymethyl)-octahydrocyclopenta[c]pyrrol-2-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one](/img/structure/B12237478.png)
![2-methyl-4-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine](/img/structure/B12237479.png)
![5-(3-{[(6-Phenylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)piperidin-2-one](/img/structure/B12237481.png)
![2-({1-[(2,4-Difluorophenyl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine](/img/structure/B12237487.png)
